3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1014094-86-0
VCID: VC11892258
InChI: InChI=1S/C18H23N5O2S/c1-13-7-5-6-8-14(13)12-26-18-20-19-16(23(18)9-10-24-3)15-11-22(2)21-17(15)25-4/h5-8,11H,9-10,12H2,1-4H3
SMILES: CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CN(N=C3OC)C
Molecular Formula: C18H23N5O2S
Molecular Weight: 373.5 g/mol

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole

CAS No.: 1014094-86-0

Cat. No.: VC11892258

Molecular Formula: C18H23N5O2S

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole - 1014094-86-0

Specification

CAS No. 1014094-86-0
Molecular Formula C18H23N5O2S
Molecular Weight 373.5 g/mol
IUPAC Name 4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole
Standard InChI InChI=1S/C18H23N5O2S/c1-13-7-5-6-8-14(13)12-26-18-20-19-16(23(18)9-10-24-3)15-11-22(2)21-17(15)25-4/h5-8,11H,9-10,12H2,1-4H3
Standard InChI Key WLBIBTZWCALXIW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CN(N=C3OC)C
Canonical SMILES CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CN(N=C3OC)C

Introduction

Synthesis

The synthesis of such compounds typically involves multistep reactions incorporating:

  • Formation of the pyrazole ring:

    • Starting from hydrazines reacting with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Formation of the triazole ring:

    • Achieved via cyclization reactions using hydrazides or azides with appropriate precursors.

  • Introduction of substituents:

    • The methoxy and methoxyethyl groups can be introduced through alkylation reactions.

    • The sulfanyl group may be added by reacting the triazole intermediate with thiols or benzyl halides in the presence of a base.

General Reaction Scheme:

Hydrazine Derivative+Carbonyl CompoundCyclizationPyrazole Intermediate\text{Hydrazine Derivative} + \text{Carbonyl Compound} \xrightarrow{\text{Cyclization}} \text{Pyrazole Intermediate}
Pyrazole Intermediate+Azide/Thiocarbonyl CompoundCyclizationTriazole Derivative\text{Pyrazole Intermediate} + \text{Azide/Thiocarbonyl Compound} \xrightarrow{\text{Cyclization}} \text{Triazole Derivative}

Applications

Heterocyclic compounds like this one are widely studied for their biological and pharmacological activities:

Antimicrobial Activity

Compounds containing 1,2,4-triazoles and pyrazoles often exhibit antifungal and antibacterial properties due to their ability to interfere with microbial enzyme systems.

Anticancer Potential

The presence of sulfur-containing groups (e.g., sulfanyl) may enhance cytotoxic activity against cancer cells by inducing oxidative stress or inhibiting key signaling pathways.

Drug Design

Such molecules serve as scaffolds in drug discovery for targeting enzymes like kinases, proteases, or receptors due to their aromatic nature and hydrogen bonding capabilities.

Research Findings

Although no direct studies on this specific compound were found in the provided results, related structures demonstrate:

  • High efficacy against fungal strains (Candida albicans, Rhodotorula mucilaginosa) with minimum inhibitory concentrations (MICs) ≤ 25 µg/mL for similar triazole derivatives .

  • Potential use in thrombopoietin receptor agonists for enhancing platelet production .

  • Structural versatility allowing modifications for targeted biological activity .

Data Table: Comparative Features

FeatureDescription
Core StructurePyrazole fused with a triazole ring
SubstituentsMethoxy, methoxyethyl, sulfanyl-benzyl
Potential ActivitiesAntimicrobial, anticancer, enzyme inhibition
SolubilitySoluble in polar organic solvents
Synthetic ChallengesMultistep synthesis requiring precise control over cyclization conditions

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